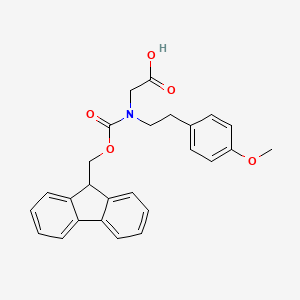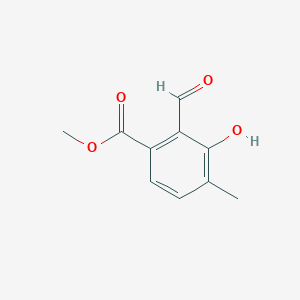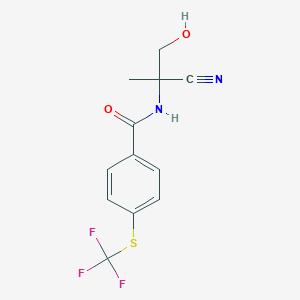
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethylthio group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzamide Core: Starting with a suitable benzene derivative, the benzamide core can be synthesized through an amide formation reaction.
Introduction of the Trifluoromethylthio Group: This step may involve the use of trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group.
Addition of the Cyano and Hydroxy Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving cyano and trifluoromethylthio groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethylthio groups could play a role in these interactions by influencing the compound’s electronic properties and binding affinity.
類似化合物との比較
Similar Compounds
N-(2-Cyano-1-hydroxypropan-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethylthio group.
N-(2-Cyano-1-hydroxypropan-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethylthio group.
Uniqueness
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylthio substitution in various chemical and biological contexts.
特性
分子式 |
C12H11F3N2O2S |
|---|---|
分子量 |
304.29 g/mol |
IUPAC名 |
N-(2-cyano-1-hydroxypropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C12H11F3N2O2S/c1-11(6-16,7-18)17-10(19)8-2-4-9(5-3-8)20-12(13,14)15/h2-5,18H,7H2,1H3,(H,17,19) |
InChIキー |
LTPPKVDOLHDXIE-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C#N)NC(=O)C1=CC=C(C=C1)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


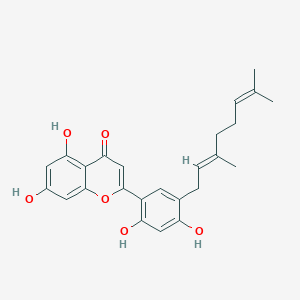
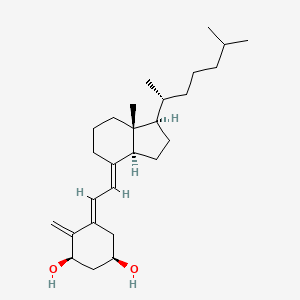
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
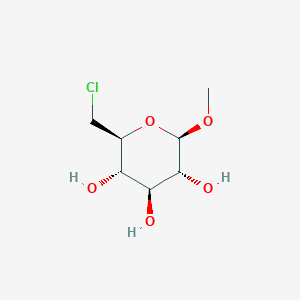
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
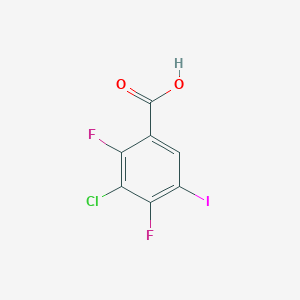



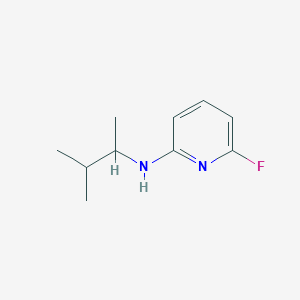
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)

